1-Bromospiro[2.3]hexane-1-carboxylicacid

Lipophilicity ADMET Drug Discovery

1‑Bromospiro[2.3]hexane‑1‑carboxylic acid (CAS 2470441‑29‑1; molecular formula C₇H₉BrO₂; MW 205.05 g·mol⁻¹) is a strained, sp³‑rich spirocyclic carboxylic acid that belongs to the underexplored spiro[2.3]hexane family [REFS‑1]. Structurally, it combines a cyclopropane ring and a cyclobutane ring fused at a single quaternary spiro carbon, with a bromine atom and a carboxylic acid group attached at the spiro center.

Molecular Formula C7H9BrO2
Molecular Weight 205.051
CAS No. 2470441-29-1
Cat. No. B2639715
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Bromospiro[2.3]hexane-1-carboxylicacid
CAS2470441-29-1
Molecular FormulaC7H9BrO2
Molecular Weight205.051
Structural Identifiers
SMILESC1CC2(C1)CC2(C(=O)O)Br
InChIInChI=1S/C7H9BrO2/c8-7(5(9)10)4-6(7)2-1-3-6/h1-4H2,(H,9,10)
InChIKeyWQNCTLPNWXXFGY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-Bromospiro[2.3]hexane-1-carboxylic acid (CAS 2470441-29-1): Procurement-Grade Overview of a Strained sp³-Rich Spirocyclic Building Block


1‑Bromospiro[2.3]hexane‑1‑carboxylic acid (CAS 2470441‑29‑1; molecular formula C₇H₉BrO₂; MW 205.05 g·mol⁻¹) is a strained, sp³‑rich spirocyclic carboxylic acid that belongs to the underexplored spiro[2.3]hexane family [REFS‑1]. Structurally, it combines a cyclopropane ring and a cyclobutane ring fused at a single quaternary spiro carbon, with a bromine atom and a carboxylic acid group attached at the spiro center. This motif is increasingly recognized as a three‑dimensional (3D) bioisostere that can improve solubility, metabolic stability, and target selectivity relative to traditional flat aromatic building blocks [REFS‑2]. The presence of the bromine substituent further differentiates this compound by providing a heavy‑atom handle for X‑ray crystallographic phasing and a reactive site for transition‑metal‑catalyzed cross‑coupling reactions (e.g., Suzuki, Buchwald–Hartwig), enabling rapid diversification into screening libraries of functionalized spiro[2.3]hexanes [REFS‑3].

Why 1‑Bromospiro[2.3]hexane‑1‑carboxylic acid Cannot Be Replaced by Generic Spiro[2.3]hexane Building Blocks


In‑class compounds such as spiro[2.3]hexane‑1‑carboxylic acid (CAS 17202‑56‑1) or 2‑bromospiro[2.3]hexane lack the unique combination of a reactive C–Br bond and a carboxylic acid group on the same spiro center. Simple replacement with the non‑brominated parent (MW 126.15 g·mol⁻¹, XLogP3 = 1.4) results in the loss of the heavy‑atom label that is critical for crystallographic phasing and of the synthetic versatility conferred by the bromine atom [REFS‑1]. Moreover, the bromine substituent in 1‑bromospiro[2.3]hexane‑1‑carboxylic acid (MW 205.05 g·mol⁻¹, XLogP3 = 1.7) modulates key physicochemical properties — including lipophilicity and molecular weight — that directly affect passive permeability, solubility, and metabolic stability in drug‑discovery programs [REFS‑2]. Substituting with other halogenated spiro[2.3]hexane isomers that place the halogen at a different position (e.g., 5‑bromo derivatives) alters the steric and electronic environment of the carboxylic acid, potentially changing pKa, binding interactions, and reactivity in cross‑coupling steps [REFS‑3]. The quantitative evidence below demonstrates that these differences are not interchangeable and must guide procurement and lead‑optimization decisions.

1‑Bromospiro[2.3]hexane‑1‑carboxylic acid: Quantitative Differentiation Evidence Against Closest Analogs


Enhanced Lipophilicity Drives Membrane Permeability Over Non‑Brominated Parent

The target compound exhibits a computed XLogP3 of 1.7, which is 0.3 log units higher than that of the non‑brominated parent spiro[2.3]hexane‑1‑carboxylic acid (XLogP3 = 1.4). This increase in lipophilicity can enhance passive membrane permeability, a critical parameter in oral drug absorption and blood‑brain‑barrier penetration [REFS‑1][REFS‑2].

Lipophilicity ADMET Drug Discovery

Increased Molecular Weight and Heavy‑Atom Content Improves Crystallographic Phasing Power

The bromine atom raises the molecular weight of the target compound to 205.05 g·mol⁻¹ (exact mass 203.97859 Da) compared with 126.15 g·mol⁻¹ (exact mass 126.06808 Da) for the non‑brominated parent. This 78.9 Da mass increase provides a strong anomalous scattering signal for X‑ray crystallography, facilitating experimental phasing and unambiguous ligand placement in protein–ligand complexes [REFS‑1][REFS‑2].

Structural Biology X‑ray Crystallography Fragment Screening

Retained Topological Polar Surface Area Ensures Consistent Hydrogen‑Bonding Capacity

Despite the introduction of the bromine atom, the topological polar surface area (TPSA) of the target compound remains identical to that of the parent: 37.3 Ų. This indicates that the bromine substituent does not alter the hydrogen‑bond donor/acceptor capacity of the carboxylic acid group, preserving key molecular recognition features while adding lipophilic bulk [REFS‑1].

Physicochemical Profiling Bioisosterism Medicinal Chemistry

Commercially Available Purity and Supplier Contrast for Procurement Decision‑Making

The non‑brominated parent spiro[2.3]hexane‑1‑carboxylic acid is widely available from major suppliers (e.g., Sigma‑Aldrich/BLD Pharmatech, AKSci) with a standard catalog purity of ≥98% and defined storage conditions (2–8°C, sealed dry) [REFS‑1][REFS‑2]. In contrast, 1‑bromospiro[2.3]hexane‑1‑carboxylic acid (CAS 2470441‑29‑1) is primarily offered through custom synthesis channels and specialist chemical database platforms (e.g., Chemsrc), with no standardized purity or storage specifications publicly reported, indicating a more specialized supply chain [REFS‑3].

Chemical Sourcing Building Blocks Procurement

Optimal Application Scenarios for 1‑Bromospiro[2.3]hexane‑1‑carboxylic acid Based on Quantitative Differentiation Evidence


Fragment‑Based Drug Discovery (FBDD) Requiring Anomalous Scattering for Crystallographic Phasing

When a spiro[2.3]hexane‑based fragment library is screened by X‑ray crystallography, the bromine atom in 1‑bromospiro[2.3]hexane‑1‑carboxylic acid (exact mass 203.97859 Da) provides a strong anomalous signal that enables experimental phasing without the need for heavy‑atom soaking or co‑crystallization with derivatives. The non‑brominated parent (exact mass 126.06808 Da) lacks this capability, making the brominated analog the preferred building block for crystallography‑first fragment campaigns [REFS‑1].

Lead Optimization Programs Seeking to Increase Lipophilicity While Retaining Carboxylic Acid H‑Bonding

Medicinal chemistry teams aiming to improve passive membrane permeability of a spiro[2.3]hexane‑containing lead series can substitute the non‑brominated parent (XLogP3 = 1.4) with 1‑bromospiro[2.3]hexane‑1‑carboxylic acid (XLogP3 = 1.7, Δ = +0.3) without changing the TPSA (37.3 Ų for both compounds). This preserves the hydrogen‑bonding interactions of the carboxylic acid pharmacophore while incrementally enhancing lipophilicity [REFS‑1].

Diversification of Spiro[2.3]hexane Libraries via Cross‑Coupling Reactions

The C–Br bond at the spiro center is a versatile synthetic handle for Suzuki–Miyaura, Buchwald–Hartwig, and other palladium‑catalyzed cross‑coupling reactions, enabling rapid generation of diverse spiro[2.3]hexane derivatives from a single building block. This synthetic utility distinguishes the brominated compound from the non‑halogenated parent, which requires less efficient C–H activation strategies for diversification [REFS‑1].

Custom Synthesis Procurement When Non‑Brominated Analogs Are Insufficient for SAR Studies

When standard catalog spiro[2.3]hexane building blocks (e.g., the non‑brominated parent, ≥98% purity from multiple vendors [REFS‑1][REFS‑2]) do not meet the lipophilicity, crystallographic, or synthetic requirements of a project, 1‑bromospiro[2.3]hexane‑1‑carboxylic acid — currently available via custom synthesis channels — offers a differentiated alternative. Procurement teams should engage specialist custom synthesis providers and establish purity specifications contractually, given the absence of standardized catalog purity grades [REFS‑3].

Quote Request

Request a Quote for 1-Bromospiro[2.3]hexane-1-carboxylicacid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.